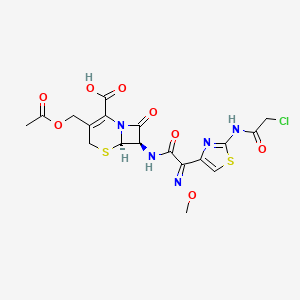

(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

CAS No.: 64486-19-7

Cat. No.: VC17106678

Molecular Formula: C18H18ClN5O8S2

Molecular Weight: 532.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64486-19-7 |

|---|---|

| Molecular Formula | C18H18ClN5O8S2 |

| Molecular Weight | 532.0 g/mol |

| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Standard InChI | InChI=1S/C18H18ClN5O8S2/c1-7(25)32-4-8-5-33-16-12(15(28)24(16)13(8)17(29)30)22-14(27)11(23-31-2)9-6-34-18(20-9)21-10(26)3-19/h6,12,16H,3-5H2,1-2H3,(H,22,27)(H,29,30)(H,20,21,26)/b23-11+/t12-,16-/m1/s1 |

| Standard InChI Key | RNFUKHYALDYPSA-HURQQZHVSA-N |

| Isomeric SMILES | CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)NC(=O)CCl)SC1)C(=O)O |

| Canonical SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC(=O)CCl)SC1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclo[4.2.0]oct-2-ene core, a hallmark of cephalosporin antibiotics. Key functional groups include:

-

Acetoxymethyl at position 3, enhancing stability against esterases.

-

A thiazol-4-yl side chain at position 7, substituted with a chloroacetamido moiety and methoxyimino group, critical for beta-lactamase resistance .

-

A carboxylic acid at position 2, essential for binding penicillin-binding proteins (PBPs).

The stereochemistry—denoted by 6R, 6alpha, and 7beta(Z)—ensures optimal spatial arrangement for biological activity .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈ClN₅O₈S₂ | |

| Molecular Weight | 531.955 g/mol | |

| CAS Registry Number | 64486-19-7 | |

| EINECS Number | 264-918-5 | |

| Appearance | Liquid or white powder | |

| Assay Purity | ≥99% |

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis involves multi-step modifications of the cephalosporin nucleus:

-

Beta-Lactam Ring Formation: Utilizing fermentation-derived 7-aminocephalosporanic acid (7-ACA) as the starting material.

-

Side-Chain Introduction: The thiazole ring is functionalized via nucleophilic acyl substitution, attaching the chloroacetamido and methoxyimino groups .

-

Crystallization and Purification: Recrystallization from aqueous-organic solvents yields the final product with >99% purity .

Industrial Production

Suppliers such as Chemlyte Solutions and Antimex Chemical Limited produce the compound in kilogram-scale batches, primarily for pharmaceutical R&D . Transportation via maritime routes indicates moderate stability under controlled conditions .

Pharmacological Profile

Mechanism of Action

As a beta-lactam derivative, the compound inhibits bacterial cell wall synthesis by covalently binding to PBPs. The methoxyimino group confers resistance to hydrolysis by extended-spectrum beta-lactamases (ESBLs), expanding its activity against Gram-negative pathogens .

Applications in Pharmaceutical Development

Antibiotic Formulations

The compound serves as an intermediate in synthesizing advanced cephalosporins. Its modular structure allows for derivatization to improve pharmacokinetics (e.g., half-life extension via prodrug strategies) .

Research Use

In vitro studies utilize this compound to investigate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume